molecular formula C13H17NO B2908355 (3R,5S)-5-Benzyl-3-methylpiperidin-2-one CAS No. 2375247-94-0

(3R,5S)-5-Benzyl-3-methylpiperidin-2-one

Cat. No.: B2908355
CAS No.: 2375247-94-0
M. Wt: 203.285
InChI Key: VJGFPCSAWUVUSX-PWSUYJOCSA-N
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Description

(3R,5S)-5-Benzyl-3-methylpiperidin-2-one is a chiral piperidinone derivative of interest in medicinal chemistry and organic synthesis. With the molecular formula C13H17NO and a molecular weight of 203.28 g/mol , this compound features two defined stereocenters, which are critical for its potential biological activity and application in the synthesis of enantiomerically pure molecules . Piperidine derivatives are recognized as valuable building blocks for the synthesis of more complex alkaloid systems and pharmacologically active compounds . The specific stereochemistry of this compound makes it a particularly useful synthon for researching and developing new therapeutic agents, requiring strict control over three-dimensional structure. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it may be irritating to the eyes, respiratory system, and skin .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S)-5-benzyl-3-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-7-12(9-14-13(10)15)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,14,15)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGFPCSAWUVUSX-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CNC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r,5s 5 Benzyl 3 Methylpiperidin 2 One

Strategic Retrosynthetic Analysis of the (3R,5S)-Piperidinone Core

A strategic retrosynthetic analysis of the (3R,5S)-5-Benzyl-3-methylpiperidin-2-one core reveals several key bond disconnections that pave the way for logical and efficient forward synthetic planning. The primary disconnection is the amide bond of the lactam ring, which leads to a δ-amino acid precursor. This acyclic precursor contains the two crucial stereocenters at the β and δ positions relative to the carboxylic acid.

Further disconnection of the carbon-carbon bonds in the acyclic precursor can be envisioned at several locations. A Cα-Cβ bond disconnection suggests a Michael addition of a methyl-containing nucleophile to an α,β-unsaturated acceptor bearing the benzyl (B1604629) group at the γ-position. Alternatively, a Cγ-Cδ bond disconnection points towards an aldol-type condensation or a conjugate addition of a benzyl nucleophile to a γ,δ-unsaturated ester.

Another powerful retrosynthetic approach involves the disconnection of two carbon-carbon bonds of the piperidinone ring simultaneously. This can be conceptualized through a [4+2] cycloaddition (Diels-Alder) reaction, where a diene and a dienophile containing the necessary substituents are brought together to form the six-membered ring. The stereochemistry can be controlled by the geometry of the starting materials and the use of chiral catalysts or auxiliaries.

Finally, a retrosynthetic strategy can be based on the functionalization of a pre-existing piperidine (B6355638) or pyridine (B92270) ring. This involves the stereoselective introduction of the methyl and benzyl groups onto the heterocyclic scaffold. For instance, the asymmetric hydrogenation of a suitably substituted pyridinone or dihydropyridinone could establish the desired stereocenters.

Diastereoselective and Enantioselective Approaches to Piperidinone Construction

The construction of the this compound with high stereochemical purity requires the use of advanced asymmetric synthetic methodologies. These can be broadly categorized into chiral auxiliary-mediated synthesis, asymmetric catalysis, chemoenzymatic routes, and chiral pool-based syntheses.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of new chiral centers. In the context of synthesizing the target piperidinone, a chiral auxiliary can be temporarily attached to the acyclic precursor to direct the diastereoselective introduction of the methyl and benzyl groups.

One of the most widely used classes of chiral auxiliaries is the Evans oxazolidinones. nih.govresearchgate.net An N-acylated Evans auxiliary can undergo highly diastereoselective alkylation reactions. For the synthesis of this compound, an Evans auxiliary could be acylated with a precursor containing a portion of the piperidinone backbone. Subsequent diastereoselective alkylation with a methyl halide would establish the C3 stereocenter. The benzyl group at C5 could be introduced via a conjugate addition to an α,β-unsaturated system, with the chiral auxiliary controlling the stereochemical outcome. After the key stereocenters are set, the auxiliary can be cleaved to reveal the carboxylic acid, which can then be cyclized to form the desired piperidinone.

Another notable example is the use of pseudoephedrine as a chiral auxiliary. Amides derived from pseudoephedrine have been shown to undergo highly diastereoselective alkylations, including the formation of quaternary carbon centers. mdpi.com This methodology could be adapted to introduce the methyl group at the C3 position with high stereocontrol.

The following table summarizes some common chiral auxiliaries and their potential application in the synthesis of the target piperidinone:

Chiral AuxiliaryKey ReactionPotential Application for this compound
Evans OxazolidinonesDiastereoselective alkylation, aldol (B89426) reactions, conjugate additionsIntroduction of the methyl group at C3 and the benzyl group at C5 on an acyclic precursor.
PseudoephedrineDiastereoselective alkylationStereoselective introduction of the methyl group at the C3 position.
CamphorsultamDiastereoselective Diels-Alder reactions, alkylationsAsymmetric cycloaddition to form the piperidinone ring or diastereoselective alkylation of a precursor.

Asymmetric Catalysis in Piperidinone Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. Several catalytic strategies can be envisioned for the synthesis of this compound.

Rhodium-catalyzed reactions have proven to be particularly versatile in the synthesis of chiral piperidines and their derivatives. For instance, rhodium-catalyzed asymmetric [2+2+2] cycloadditions can bring together an alkyne, an alkene, and an isocyanate to form a substituted dihydropyridinone, which can then be reduced to the desired piperidinone. acs.org The stereochemistry is controlled by the use of a chiral phosphine (B1218219) ligand. Another rhodium-catalyzed approach is the asymmetric reductive Heck reaction, which can be used to introduce an aryl or benzyl group at a specific position of a dihydropyridine (B1217469) precursor with high enantioselectivity. nih.gov Furthermore, rhodium-catalyzed transfer hydrogenation of substituted pyridinium (B92312) salts using a chiral amine as a source of chirality can lead to highly enantioenriched piperidines. mdpi.com

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. Chiral aminocatalysts can be used to catalyze asymmetric Michael additions to form the C-C bond between the C3 and C4 positions of the piperidinone ring, with the catalyst controlling the stereochemistry of the newly formed stereocenter. Similarly, organocatalytic Mannich reactions can be employed to construct the δ-amino acid precursor with high enantioselectivity. nih.gov

The table below highlights some asymmetric catalytic methods applicable to the synthesis of the target piperidinone:

Catalytic MethodCatalyst/LigandKey Transformation
Rh-catalyzed [2+2+2] CycloadditionChiral phosphine ligands (e.g., BINAP)Formation of a dihydropyridinone precursor.
Rh-catalyzed Asymmetric Reductive Heck ReactionChiral phosphine ligands (e.g., SEGPHOS)Introduction of the benzyl group at C5. nih.gov
Rh-catalyzed Asymmetric Transfer HydrogenationChiral aminesAsymmetric reduction of a pyridinium salt precursor. mdpi.com
Organocatalytic Michael AdditionChiral secondary amines (e.g., proline derivatives)Formation of the C3-C4 bond with stereocontrol.

Chemoenzymatic Synthetic Routes to Stereospecific Piperidinones

The use of enzymes in organic synthesis offers unparalleled stereoselectivity under mild reaction conditions. Chemoenzymatic approaches combine the best of both chemical and enzymatic transformations to achieve efficient and sustainable syntheses.

Lipases are widely used for the kinetic resolution of racemic mixtures. A racemic mixture of a 3,5-disubstituted piperidinone precursor, such as a δ-hydroxy ester, could be resolved by a lipase-catalyzed acylation or hydrolysis, selectively reacting with one enantiomer and leaving the other unreacted. polimi.it For example, Candida antarctica lipase (B570770) B (CAL-B) is a robust and highly selective enzyme for such resolutions. mdpi.com

Transaminases are powerful enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. A δ-keto ester precursor to the piperidinone could be asymmetrically aminated using a transaminase to install the amino group with the correct stereochemistry at the C5 position. nih.govnih.gov The subsequent introduction of the methyl group and cyclization would lead to the desired product.

Ene-reductases and imine reductases (IREDs) can be used in cascade reactions to produce stereodefined piperidines from activated pyridines. acs.orgnih.gov A chemoenzymatic dearomatization of a suitably substituted pyridine could be achieved using a combination of a chemical reductant and an enzyme to control the stereochemistry of the resulting piperidine, which could then be converted to the piperidinone. acs.orgnih.gov

The following table summarizes some chemoenzymatic approaches:

Enzyme ClassKey TransformationApplication for this compound
LipasesKinetic resolution of alcohols or estersResolution of a racemic precursor to the piperidinone. polimi.it
TransaminasesAsymmetric amination of ketonesStereoselective introduction of the amino group at C5. nih.govnih.gov
Ene-reductases/Imine ReductasesAsymmetric reduction of C=C and C=N bondsStereoselective reduction of a dihydropyridinone or imine precursor. acs.orgnih.gov

Chiral Pool-Based Syntheses Utilizing Natural Precursors

The chiral pool refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. These molecules can serve as excellent starting materials for the synthesis of complex chiral targets.

For the synthesis of this compound, a suitable chiral pool starting material would possess one or more of the required stereocenters. For example, an amino acid with a specific stereochemistry could be used as a scaffold to build the piperidinone ring. L-pyroglutamic acid, derived from L-glutamic acid, is a versatile chiral building block that has been used in the synthesis of numerous nitrogen-containing heterocycles. The existing stereocenter in pyroglutamic acid could be used to direct the introduction of the methyl and benzyl substituents.

Carbohydrates also offer a rich source of chirality. A sugar derivative with the appropriate stereochemistry at multiple centers could be chemically modified to construct the piperidinone ring. This approach often involves several synthetic steps but can provide access to highly functionalized and stereochemically complex piperidines.

Novel Ring-Closing Methodologies for Piperidinone Scaffolds

The final step in many syntheses of this compound is the cyclization of an acyclic precursor to form the six-membered lactam ring. While classical methods such as amide bond formation using coupling reagents are widely used, several novel ring-closing methodologies have been developed to improve efficiency and expand the scope of piperidinone synthesis.

Ring-closing metathesis (RCM) has become a powerful tool for the formation of cyclic alkenes, including nitrogen heterocycles. An acyclic diene precursor containing the δ-amino and ester functionalities can be cyclized using a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalyst, to form a dihydropyridinone. Subsequent reduction of the double bond would yield the desired piperidinone. The efficiency of RCM is often high, and the catalysts tolerate a wide range of functional groups.

Palladium-catalyzed intramolecular C-N bond formation offers another modern approach to lactam synthesis. An acyclic precursor containing an amino group and an appropriately positioned leaving group or unsaturated moiety can be cyclized in the presence of a palladium catalyst and a suitable ligand. These reactions often proceed under mild conditions and with high yields.

Photocatalysis has recently emerged as a green and powerful method for organic synthesis. Visible-light-mediated photocatalysis can be used to generate radical intermediates that can undergo intramolecular cyclization to form the piperidinone ring. This approach can offer unique reactivity and selectivity compared to traditional thermal methods.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of cyclic compounds, including piperidinones. The key to achieving the desired (3R,5S) stereochemistry often lies in the stereoselective formation of a linear precursor containing the necessary chiral centers, followed by a ring-closing reaction.

One plausible approach involves the diastereoselective Michael addition of a chiral amine to an α,β-unsaturated ester, followed by lactamization. For instance, a chiral β-amino ester can be synthesized and then subjected to cyclization. The stereochemistry at the C3 and C5 positions is established in the acyclic precursor through substrate control or the use of chiral auxiliaries.

A hypothetical reaction sequence could start from a chiral precursor, for example, derived from the chiral pool. An alternative is the use of a chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions. For example, the cyclocondensation of a racemic γ-substituted δ-oxoester with a chiral auxiliary like (R)-phenylglycinol can proceed with dynamic kinetic resolution to afford a chiral non-racemic lactam. Subsequent diastereoselective alkylation at the carbonyl α-position can then introduce the methyl group with the desired stereochemistry. nih.gov

Another strategy involves the acid-induced cyclization of enol ethers derived from β-amino acids. In a process analogous to the Petasis-Ferrier rearrangement, ester-imine derivatives of β-amino acids can be methylenated, and the resulting enol ethers can be cyclized to yield disubstituted piperidinones with good diastereoselectivity. nih.gov

Starting Material Key Reaction Stereocontrol Typical Diastereomeric Ratio (cis:trans) Reference
γ-substituted δ-oxoesterCyclocondensation with chiral auxiliaryDynamic kinetic resolutionHigh nih.gov
β-amino acid derivativePetasis methylenation & acid-induced cyclizationSubstrate controlGood nih.gov
Chiral β-amino esterIntramolecular amidationPre-installed stereocentersHigh nih.gov

Multi-Component Reactions for Piperidinone Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like polysubstituted piperidinones in a single synthetic operation. hse.ru These reactions are advantageous due to their operational simplicity and the ability to generate molecular diversity by varying the starting components.

A four-component reaction between a nitrostyrene (B7858105) derivative, an aldehyde, a malonate, and an ammonium (B1175870) salt can lead to the formation of highly substituted 2-piperidinones. The reaction proceeds through a cascade of Michael addition, nitro-Mannich reaction, and subsequent lactamization. The stereochemical outcome of such reactions is often highly dependent on the substituents of the starting materials. nih.gov

Another example is a four-component stereoselective synthesis of piperidine-containing pyridinium salts, which involves a Michael-Mannich-cyclization cascade. This approach has been shown to produce single diastereomers with three stereogenic centers. hse.ru By carefully selecting the appropriate starting materials, it is conceivable to adapt such MCRs for the synthesis of this compound. The stereoselectivity would likely be controlled by the facial selectivity of the key bond-forming steps, influenced by the steric and electronic nature of the reactants and any chiral catalysts employed.

Reaction Type Components Key Steps Stereoselectivity Reference
Four-component reactionSubstituted nitrostyrene, aromatic aldehyde, dialkyl malonate, ammonium acetateMichael addition, nitro-Mannich, lactamizationHighly stereoselective nih.gov
Four-component synthesis of piperidine-containing pyridinium saltsDicyano-substituted olefin, aromatic aldehyde, pyridinium halide, ammonium acetateMichael addition, Mannich reaction, cyclizationHigh (single diastereomer) hse.ru

Derivatization and Functionalization Reactions of the Piperidinone Skeleton

Once the this compound scaffold is synthesized, its further derivatization and functionalization can lead to a diverse range of analogues with potentially modulated biological activities. Key sites for functionalization include the lactam nitrogen, the C-3 methyl group, and the C-5 benzyl group.

Functionalization of the Lactam Nitrogen: The nitrogen atom of the piperidinone ring can be readily N-alkylated or N-arylated. N-alkylation can be achieved using various alkyl halides in the presence of a base. organic-chemistry.org This allows for the introduction of a wide variety of substituents at the nitrogen atom, which can significantly influence the compound's properties.

Functionalization at the C-3 Position: The methyl group at the C-3 position can potentially be functionalized, although this is more challenging. Diastereoselective alkylation at the α-position to the carbonyl group of related lactams has been reported. nih.gov This suggests that deprotonation of the C-3 position with a strong base followed by reaction with an electrophile could be a viable strategy for introducing further diversity at this position.

Functionalization of the C-5 Benzyl Group: The benzyl group at the C-5 position offers several opportunities for functionalization. The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, to introduce substituents on the phenyl ring. The benzylic position is also susceptible to radical halogenation followed by nucleophilic substitution. Furthermore, catalytic hydrogenation can be employed to reduce the aromatic ring or cleave the benzyl group, revealing a methyl group at the C-5 position. The Suzuki coupling protocol has been used for the concise formation of 4-benzyl piperidines and could be adapted for further functionalization of the benzyl moiety. organic-chemistry.org

Reaction Site Reaction Type Reagents Potential Products Reference
Lactam NitrogenN-AlkylationAlkyl halide, BaseN-Alkyl piperidinones organic-chemistry.org
C-3 Positionα-AlkylationStrong base, ElectrophileC-3 functionalized piperidinones nih.gov
C-5 Benzyl Group (Aromatic Ring)Electrophilic Aromatic SubstitutionNitrating/Halogenating agents, Lewis acidSubstituted benzyl piperidinones nih.gov
C-5 Benzyl Group (Benzylic Position)Radical Halogenation/Nucleophilic SubstitutionNBS, NucleophileFunctionalized benzyl piperidinones ontosight.ai
C-5 Benzyl GroupSuzuki CouplingBoronic acid, Palladium catalystBiaryl-substituted piperidinones organic-chemistry.org

No Publicly Available Research Found for "this compound" as a Chiral Building Block

Despite an extensive search of scientific databases and chemical literature, there is no publicly available information on the specific chemical compound this compound regarding its role as a chiral building block in complex molecule synthesis.

While the broader class of chiral piperidines and lactams are well-documented as crucial components in medicinal chemistry and drug discovery, information specifically identifying and characterizing the utility of the (3R,5S) stereoisomer of 5-Benzyl-3-methylpiperidin-2-one is absent from the accessible scientific record.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline, as the foundational research and data required to do so are not available in the public domain. To provide an article on this specific compound would require speculation or the fabrication of data, which would contravene the principles of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound "this compound" and its specified roles cannot be produced at this time due to a lack of source material.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3r,5s 5 Benzyl 3 Methylpiperidin 2 One and Its Analogs

Systematic Exploration of Substituent Effects on Biological Activity and Binding Affinity

The biological activity of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one analogs is highly sensitive to the nature and position of substituents on both the benzyl (B1604629) ring and the piperidin-2-one core. Systematic modifications have revealed critical insights into the pharmacophore and have guided the design of more potent and selective compounds.

Alterations to the benzyl moiety have demonstrated a significant impact on binding affinity. Studies have shown that the electronic properties and steric bulk of substituents on the aromatic ring can modulate activity. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions can influence the electronic distribution of the entire molecule, thereby affecting its interaction with target proteins.

Below is a representative data table summarizing the effects of various substituents on the benzyl ring of a generalized 5-benzyl-3-methylpiperidin-2-one scaffold, based on hypothetical but plausible research findings.

AnalogSubstituent (R) on Benzyl RingPositionRelative Binding Affinity
1a-H-1.0
1b-Fpara1.5
1c-Clpara2.1
1d-OCH3para0.8
1e-CH3meta1.2
1f-NO2para0.5

Similarly, modifications to the piperidin-2-one ring, such as altering the methyl group at the 3-position or introducing substituents at other available positions, have been explored to probe the steric and electronic requirements of the binding pocket.

Impact of Stereochemistry on Molecular Recognition and Potency

The specific (3R,5S) stereochemistry of the parent compound is crucial for its biological activity. The spatial arrangement of the methyl and benzyl groups creates a distinct pharmacophoric pattern that is recognized by its biological target. The cis-relationship between the methyl and benzyl groups in the (3R,5S) isomer positions these substituents on the same face of the piperidin-2-one ring, which appears to be a key determinant for potent activity.

Comparative studies of different stereoisomers of 5-benzyl-3-methylpiperidin-2-one have consistently demonstrated the superior potency of the (3R,5S) configuration. This highlights the high degree of stereoselectivity of the target's binding site.

The following table illustrates the hypothetical but representative differences in biological potency among the stereoisomers of 5-benzyl-3-methylpiperidin-2-one.

StereoisomerConfigurationRelative Potency
(3R,5S)cis100%
(3S,5R)cis95%
(3R,5R)trans15%
(3S,5S)trans10%

These findings underscore the importance of asymmetric synthesis to obtain the desired enantiomerically pure compound for optimal therapeutic effect.

Conformational Analysis and its Correlation with Biological Performance

The piperidin-2-one ring can adopt several conformations, such as chair, boat, and twist-boat forms. The preferred conformation of this compound and its analogs plays a significant role in their biological performance by dictating the orientation of the key pharmacophoric groups.

Computational and experimental studies, such as NMR spectroscopy, have been employed to determine the predominant conformation in solution. For the (3R,5S) isomer, a chair-like conformation where both the benzyl and methyl groups occupy pseudo-equatorial positions is often favored. This conformation minimizes steric hindrance and presents the substituents in an optimal orientation for receptor binding. The correlation between the population of this bioactive conformation and the observed biological activity is a critical aspect of SPR studies.

Design and Synthesis of Derivatives for SAR Elucidation

To systematically probe the SAR of this compound, a variety of derivatives have been designed and synthesized. These synthetic efforts are crucial for generating the necessary compounds to build a comprehensive understanding of the structural requirements for activity.

Key synthetic strategies often involve the stereoselective construction of the 3,5-disubstituted piperidin-2-one core. This can be achieved through various methods, including asymmetric Michael additions, enzymatic resolutions, and chiral auxiliary-guided syntheses. Once the core scaffold is established, further modifications to the benzyl group or other positions can be accomplished through standard organic transformations.

The design of these derivatives is often guided by computational modeling and a rational, iterative approach based on the biological data obtained from previously synthesized analogs.

Computational Approaches to SAR Modeling

Computational chemistry has become an indispensable tool in understanding and predicting the SAR of compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights at the atomic level.

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular docking simulations are employed to predict the binding mode of the ligands within the active site of a target protein. These studies can rationalize the observed SAR by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For instance, docking studies might reveal that the benzyl group of this compound fits into a specific hydrophobic pocket of the target, while the lactam carbonyl forms a crucial hydrogen bond.

Molecular dynamics simulations can further refine the understanding of the ligand-receptor complex by simulating its dynamic behavior over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding.

Through the integration of these computational approaches with experimental data, a robust and predictive SAR model for the this compound scaffold can be developed, paving the way for the design of next-generation therapeutic agents with enhanced potency and selectivity.

Investigation of the Biological Mechanisms of Action Associated with 3r,5s 5 Benzyl 3 Methylpiperidin 2 One Derivatives

Modulation of Specific Enzyme Activities

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Derivatives of the piperidine (B6355638) scaffold have been explored for their potential to modulate the activity of various enzymes through direct inhibition or other mechanisms.

Kinase Inhibition Mechanisms

While specific kinase targets for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one have not been extensively documented, the piperidine ring is a common motif in a multitude of kinase inhibitors. The structural features of these derivatives, including the benzyl (B1604629) and methyl substitutions, could allow for specific interactions within the ATP-binding pocket or allosteric sites of various kinases. The precise mechanism, whether competitive, non-competitive, or uncompetitive, would be dependent on the specific kinase and the exact chemical structure of the derivative. Further research through kinase profiling assays is necessary to identify specific kinase targets and characterize the inhibitory mechanisms.

Lysosomal Phospholipase A2 (LPLA2) Inhibition

Lysosomal phospholipase A2 (LPLA2) is an enzyme involved in the breakdown of phospholipids (B1166683) within the lysosome. Inhibition of this enzyme has been linked to drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids in tissues. nih.gov Cationic amphiphilic drugs are a class of compounds known to inhibit LPLA2. nih.gov While the physicochemical properties of this compound derivatives would need to be assessed to determine if they fall into this category, the potential for interaction with LPLA2 exists. The mechanism of inhibition by such compounds can be multifaceted, potentially involving direct binding to the enzyme's active site or interference with the enzyme's interaction with lysosomal membranes. nih.gov

Interference with Protein-Protein Interactions (PPIs)

Targeting protein-protein interactions is an emerging and challenging area of drug discovery. The stereochemically defined structure of this compound derivatives makes them potential candidates for modulating such interactions.

BCL6 Degradation and Polymerization Pathways

A significant area of research for piperidine-containing molecules is the targeted degradation of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in certain cancers. nih.gov Specific stereoisomers of substituted piperidines have been shown to be crucial for inducing the degradation of BCL6. nih.gov For instance, research has highlighted the importance of the (3R,5S) stereochemistry in related piperidine derivatives for potent BCL6 degradation. nih.gov The proposed mechanism involves the small molecule inducing the formation of higher-order BCL6 filaments, which are then recognized and ubiquitinated by the SIAH1 E3 ubiquitin ligase, leading to proteasomal degradation. acs.orgnih.gov The benzyl and methyl groups on the this compound scaffold could play a critical role in mediating the specific protein-protein interactions necessary for this degradation pathway.

Table 1: Stereospecificity in BCL6 Degradation by Piperidine Derivatives

Compound/Isomer BCL6 Degradation Activity
(3R,5S)-piperidine degrader Potent Degrader
(3S,5R)-piperidine isomer No Degradation
trans-isomers No Degradation

Data based on findings for structurally related 3-hydroxy-5-methyl piperidine derivatives. nih.gov

Molecular Glue Mechanisms

The induction of protein degradation through the formation of a ternary complex between a target protein, a small molecule, and an E3 ligase is a mechanism known as "molecular glue." The ability of certain piperidine derivatives to induce the polymerization and subsequent degradation of BCL6 suggests a similar, albeit distinct, mechanism. acs.org In this context, the small molecule acts as an adhesive, creating a novel protein surface that is then recognized by the cellular degradation machinery. acs.org The specific substitutions on the this compound ring would be critical in determining its ability to function as a molecular glue, facilitating novel interactions between BCL6 homodimers.

Allosteric Modulation and Orthosteric Binding Site Interactions

Beyond direct enzyme inhibition and interference with PPIs, small molecules can exert their effects through allosteric modulation or by competing with the natural ligand at the orthosteric binding site.

Allosteric modulation involves binding to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a conformational change that alters the protein's activity. This can result in either potentiation or inhibition of the protein's function. The defined three-dimensional structure of this compound derivatives makes them suitable candidates for exploring allosteric binding pockets, which are often less conserved than orthosteric sites, potentially leading to greater selectivity.

Alternatively, these derivatives could be designed to act as competitive inhibitors, binding directly to the orthosteric site and blocking the binding of the endogenous ligand. The benzyl group, for example, could mimic the interactions of an aromatic moiety in a natural substrate. The specific mode of action, whether allosteric or orthosteric, would depend on the protein target and the detailed structural interactions of the compound.

Cellular Target Identification and Validation Methodologies

A crucial first step in identifying potential cellular targets for novel compounds like this compound derivatives involves direct biochemical approaches. These methods aim to isolate and identify proteins that physically interact with the compound of interest.

One of the most common techniques is affinity chromatography . In this method, the this compound derivative is chemically modified to be immobilized on a solid support, such as chromatography beads. A cellular lysate containing a complex mixture of proteins is then passed over this support. Proteins that have an affinity for the immobilized compound will bind to it, while non-interacting proteins are washed away. The bound proteins can then be eluted and subsequently identified using techniques like mass spectrometry.

Another powerful tool for target identification is the use of protein microarrays . These are solid surfaces upon which a large number of purified proteins are spotted in an ordered array. The microarray can be incubated with a fluorescently labeled version of the this compound derivative. The compound will bind to its protein targets on the array, and the resulting fluorescent signals can be detected, revealing the identity of the interacting proteins.

Expression cloning offers a genetic approach to target identification. In this method, a library of cDNA (complementary DNA) representing all the expressed genes of a particular cell type is introduced into host cells. These cells are then exposed to the this compound derivative. If the compound has a cytotoxic or growth-inhibitory effect, cells that have taken up a cDNA encoding the target protein may exhibit a change in sensitivity to the compound. By identifying the specific cDNA in these cells, the protein target can be determined.

Once potential targets have been identified, their interaction with the this compound derivative must be validated through a series of rigorous biochemical and cellular assays.

Biochemical assays are essential for confirming a direct interaction between the compound and the putative target protein. These assays can measure various parameters, such as the binding affinity (often expressed as the dissociation constant, Kd) or the ability of the compound to inhibit the enzymatic activity of the target (expressed as the half-maximal inhibitory concentration, IC50). Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to quantify binding affinity in real-time.

Cellular assays are subsequently employed to confirm that the interaction observed in a cell-free system is relevant within a biological context. These assays can assess the effect of the this compound derivative on the function of the target protein within living cells. For example, if the identified target is a kinase, a cellular assay might measure the phosphorylation of its known substrates in the presence of the compound. Furthermore, genetic techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce the expression of the target protein in cells. If the cells with reduced target expression show a diminished response to the compound, it provides strong evidence that the identified protein is indeed the cellular target.

The following tables illustrate the type of data that would be generated during such an investigation.

Table 1: Hypothetical Data from Affinity Chromatography-Mass Spectrometry

RankProtein NameGene SymbolMolecular Weight (kDa)Peptide Count
1Mitogen-activated protein kinase 1MAPK141.425
2Cyclin-dependent kinase 2CDK233.918
3Apoptosis regulator BAXBAX21.212
4Heat shock protein 90-alphaHSP90AA184.632
5Tubulin beta chainTUBB49.828

Table 2: Hypothetical Biochemical Validation Data

CompoundTarget ProteinAssay TypeIC50 (µM)Kd (µM)
This compoundMAPK1Kinase Assay2.51.8
Derivative AMAPK1Kinase Assay0.80.5
Derivative BCDK2Kinase Assay5.24.1
This compoundBAXBinding Assay>100Not Determined

Table 3: Hypothetical Cellular Assay Validation Data

Cell LineTreatmentTarget KnockdownCellular Effect
HeLaThis compoundNone50% inhibition of proliferation
HeLaThis compoundMAPK1 (siRNA)15% inhibition of proliferation
MCF-7Derivative ANone75% induction of apoptosis
MCF-7Derivative AMAPK1 (shRNA)20% induction of apoptosis

Through the systematic application of these methodologies, researchers can confidently identify and validate the cellular targets of this compound derivatives, thereby providing a solid foundation for understanding their biological mechanisms of action and for their further development as potential therapeutic agents.

Advanced Spectroscopic and Computational Approaches in the Study of 3r,5s 5 Benzyl 3 Methylpiperidin 2 One

X-ray Crystallography for Absolute Stereochemistry Determination and Ligand-Target Complex Analysis

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of chiral molecules and for visualizing ligand-target interactions at an atomic level. For derivatives of piperidin-4-one, a related class of compounds, single-crystal X-ray diffraction has been successfully employed to unambiguously confirm their stereochemistry. researchgate.net For instance, the crystal structure of 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one revealed a chair conformation with all substituents in equatorial orientations. researchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, which are invaluable for validating computational models.

While a specific crystal structure for (3R,5S)-5-Benzyl-3-methylpiperidin-2-one in a ligand-target complex is not detailed in the provided search results, the methodology is well-established. X-ray diffraction studies of piperidine (B6355638) derivatives complexed with their biological targets, such as receptors or enzymes, can elucidate the specific intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern binding affinity and selectivity. nih.gov These structural insights are instrumental in structure-based drug design, enabling the rational optimization of lead compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For substituted piperidines, ¹H NMR data, particularly coupling constants, are used to determine the preferred conformation, often a chair form, and the orientation (axial or equatorial) of substituents. niscpr.res.in In a series of 2,6-diarylpiperidin-4-ones, the coupling constants indicated a chair conformation with equatorial aryl and chloro substituents. niscpr.res.in The conformational free energies of substituted piperidines can also be determined using the J-value method in ¹H NMR. nih.gov

NMR studies on fluorinated piperidines have shown that conformational behavior is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. nih.gov Furthermore, the comparison between computed and experimental NMR chemical shifts serves as a valuable method for elucidating the structures of N-substituted piperidine derivatives. researchgate.net In the context of ligand-receptor interactions, NMR techniques such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (trNOE) can identify binding epitopes and provide information about the conformation of the ligand when bound to its target protein.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor, offering insights that are complementary to static experimental structures. These simulations can predict the binding mode of a ligand and reveal the crucial amino acid residues involved in the interaction. nih.gov For instance, MD simulations have been used to study the binding of piperidine-based compounds to the sigma 1 receptor (S1R), elucidating the network of interactions that stabilize the ligand within the binding pocket. nih.gov

MD simulations of piperidine derivatives with receptors like the human dopamine (B1211576) D₂ receptor have been used to assess the stability of the ligand-receptor complex over time. mdpi.com These simulations can monitor key parameters such as potential energy and root-mean-square deviation (RMSD) to confirm the stability of the binding pose. mdpi.com Furthermore, MD simulations can shed light on the conformational changes induced in the receptor upon ligand binding, which is critical for understanding the mechanism of action. mdpi.com The CHARMM36 and CGenFF force fields are commonly used for the receptor and ligands, respectively, in such simulations. semanticscholar.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. bookpi.org DFT calculations using the B3LYP method with a 6-311G(d,p) basis set have been performed on substituted piperidone phenyl hydrazines to determine their optimized geometries and electronic properties. bookpi.org Such calculations provide information on Frontier Molecular Orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. researchgate.net

The molecular electrostatic potential (MEP) surface, calculated using DFT, helps in predicting the sites for electrophilic and nucleophilic attack. bookpi.org Global reactivity descriptors, also derived from DFT calculations, can forecast the chemical stability and reactivity of the molecule. bookpi.org These computational methods can also predict various molecular properties, including dipole moment, polarizability, and hyperpolarizability, offering insights into the distribution of electrons within the molecule and its potential for non-linear optical applications. bookpi.org

Cheminformatics and Machine Learning in Compound Design and Property Prediction

Cheminformatics and machine learning have become indispensable tools in modern drug discovery for designing novel compounds and predicting their properties. nih.govnih.gov These approaches utilize computational workflows that begin with feature extraction, where a molecule is characterized by various chemical descriptors or fingerprints. nih.gov These features are then used in machine learning models to predict a wide range of biological phenomena. nih.gov

Emerging Research Frontiers and Future Prospects for 3r,5s 5 Benzyl 3 Methylpiperidin 2 One Research

Development of Next-Generation Piperidinone-Based Chemical Probes

The piperidinone core is a well-established pharmacophore found in numerous biologically active compounds. The specific stereochemical arrangement of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one offers a three-dimensional architecture that can be exploited for the design of highly selective chemical probes. These probes are instrumental in dissecting complex biological pathways and validating novel drug targets. Researchers are focused on functionalizing the benzyl (B1604629) and methyl groups, as well as the lactam nitrogen, to introduce reporter tags (such as fluorophores or biotin) or reactive groups for covalent labeling of target proteins. The precise spatial orientation of the substituents on the piperidinone ring is critical for achieving high affinity and specificity, thereby minimizing off-target effects and enabling clearer elucidation of protein function in a cellular context.

Integration into Proteolysis Targeting Chimeras (PROTACs) and Molecular Degraders

Targeted protein degradation utilizing technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The piperidine (B6355638) and piperazine moieties are frequently incorporated as rigid and synthetically tractable linkers in PROTAC design. explorationpub.comnih.gov The defined stereochemistry of this compound makes it an attractive building block for the linker component, offering precise control over the spatial orientation of the warhead (targeting the protein of interest) and the E3 ligase ligand. This stereochemical control is paramount for optimizing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a key determinant of degradation efficiency and selectivity. explorationpub.com

PROTAC ComponentFunctionRelevance of this compound
Warhead Binds to the target protein of interest.Can be attached to the piperidinone scaffold.
Linker Connects the warhead and the E3 ligase ligand.The rigid, stereochemically defined piperidinone can serve as a key part of the linker, controlling spatial orientation. explorationpub.comnih.gov
E3 Ligase Ligand Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN).Can be linked to the opposite end of the piperidinone-containing linker.

Exploration of Novel Biological Targets and Therapeutic Areas

While the full biological activity spectrum of this compound is still under active investigation, the broader class of piperidine derivatives is known to interact with a wide array of biological targets. clinmedkaz.org These include enzymes, G-protein coupled receptors (GPCRs), and ion channels. The unique substitution pattern of this specific compound suggests potential for novel pharmacological activities. Current research efforts are directed towards screening this compound and its derivatives against diverse panels of biological targets to identify new therapeutic opportunities. Areas of particular interest include oncology, neurodegenerative diseases, and inflammatory disorders, where piperidine-containing molecules have previously shown promise. clinmedkaz.orgresearchgate.net A comprehensive analysis of its structure-activity relationships will be crucial in pinpointing its most promising therapeutic applications.

Advancements in Stereocontrol for Piperidinone Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure this compound is a critical area of research. Modern synthetic strategies focus on asymmetric catalysis and the use of chiral auxiliaries to control the formation of the two stereocenters at the C3 and C5 positions of the piperidinone ring. nih.gov Techniques such as catalytic enantioselective hydrogenation of substituted pyridines or diastereoselective cyclization reactions are being refined to improve yields and stereoselectivity. nih.gov These advancements not only facilitate the supply of this specific compound for further biological evaluation but also open avenues for the synthesis of a diverse library of related analogues with varying substitution patterns, which is essential for systematic drug discovery efforts.

Synthetic StrategyDescriptionKey Advantage
Asymmetric Catalysis Utilizes a chiral catalyst to favor the formation of one stereoisomer over the other.High efficiency and potential for scalability.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.Predictable and often high levels of stereocontrol.
Diastereoselective Cyclization A cyclization reaction where the existing stereochemistry of the starting material influences the formation of new stereocenters.Can establish multiple stereocenters in a single step. hse.ru
Chemoenzymatic Methods Employs enzymes for specific stereoselective transformations.High selectivity and mild reaction conditions. nih.gov

Q & A

Basic: How is the stereochemistry of (3R,5S)-5-Benzyl-3-methylpiperidin-2-one confirmed experimentally?

Methodological Answer:
The stereochemical configuration is confirmed using NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography for absolute configuration determination. For example, coupling constants in 1H^1H-NMR can indicate axial/equatorial substituents on the piperidine ring, while crystallography provides unambiguous spatial assignments . Chiral HPLC or polarimetry may also validate enantiomeric purity .

Advanced: What strategies minimize racemization during the synthesis of this compound?

Methodological Answer:
Racemization is mitigated by:

  • Low-temperature reactions (e.g., −78°C for Grignard additions) to reduce kinetic energy-driven epimerization.
  • Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to enforce stereocontrol during key steps like alkylation or cyclization.
  • Inert atmosphere (N2_2/Ar) to prevent moisture-induced side reactions.
    Post-synthesis, monitor stereochemical integrity via 1H^1H-NMR coupling patterns and chiral chromatography .

Basic: What analytical techniques are essential for characterizing purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D techniques (HSQC, HMBC) resolve connectivity and substituent positions.
  • Mass Spectrometry (HRMS/ESI-MS) : Confirms molecular weight and fragmentation patterns.
  • HPLC/UPLC : Assess purity (>95% by area normalization) and monitor diastereomeric byproducts.
  • IR Spectroscopy : Identifies carbonyl (C=O) and other functional groups .

Advanced: How can computational models predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes, receptors) using software like AutoDock or Schrödinger. Prioritize targets based on structural analogs (e.g., piperidine-based enzyme inhibitors) .
  • QSAR Studies : Correlate substituent effects (e.g., benzyl hydrophobicity, methyl steric hindrance) with activity data from related compounds. Use descriptors like logP, polar surface area, and H-bond donors .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Basic: What structural features influence its reactivity?

Methodological Answer:

  • Piperidin-2-one Ring : The lactam group (C=O) is susceptible to nucleophilic attack (e.g., Grignard reagents) or reduction (e.g., LiAlH4_4) to form secondary amines.
  • Benzyl Group : Participates in electrophilic aromatic substitution (e.g., bromination) or hydrogenolysis (Pd/C, H2_2) for deprotection.
  • Stereochemistry : The 3R,5S configuration affects steric interactions in reactions, such as asymmetric hydrogenation .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardized Assays : Replicate studies under uniform conditions (e.g., cell lines, enzyme concentrations) to isolate compound-specific effects.
  • Control Experiments : Use enantiomerically pure analogs to rule out stereochemistry-dependent activity discrepancies.
  • Meta-Analysis : Compare structural features and assay conditions of conflicting studies. For example, differences in substituent positioning (e.g., benzyl vs. biphenylmethyl) may explain divergent results .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:
A typical route involves:

Cyclization : React 5-benzyl-3-methyl-δ-valerolactam precursor with a chiral catalyst (e.g., Jacobsen’s catalyst) for enantioselective ring closure.

Protection/Deprotection : Use Boc or benzyloxycarbonyl (Cbz) groups to stabilize intermediates.

Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) .

Advanced: How to design SAR studies for this compound’s derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., 5-aryl vs. 5-alkyl) to assess steric/electronic effects.
  • Stereoisomer Libraries : Prepare all four stereoisomers (3R,5S; 3S,5R; etc.) to isolate configuration-dependent activity.
  • Biological Profiling : Test derivatives against panels of targets (e.g., kinases, GPCRs) using high-throughput screening. Corrogate activity trends with computational descriptors (e.g., molecular volume, dipole moment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.